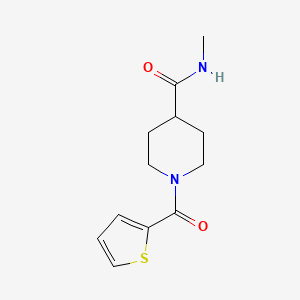
N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a piperidine ring, a six-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves the condensation of thiophene-2-carbonyl chloride with N-methylpiperidine-4-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic.
Timepidium Bromide: Contains a thiophene ring and is used as an antispasmodic.
Uniqueness
N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of both a thiophene ring and a piperidine ring, which allows it to interact with a wide range of molecular targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C12H16N2O2S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15) |
Clé InChI |
YBKQHVPYWOWZNQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


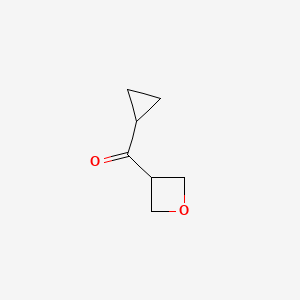

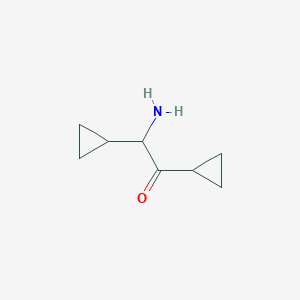
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11769386.png)
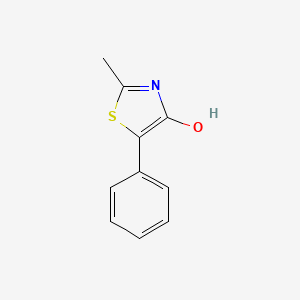
![4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)


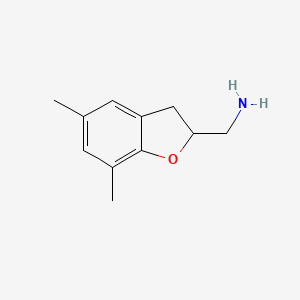
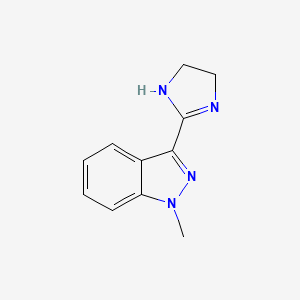

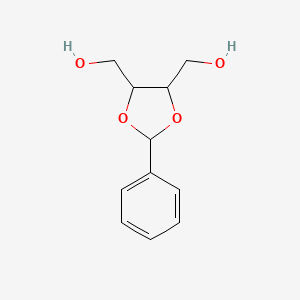

![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)
